(R)-2-(Vinylsulfinyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Vinylsulfinyl)furan is an organic compound characterized by the presence of a furan ring substituted with a vinylsulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Vinylation of Furan: : The synthesis of ®-2-(Vinylsulfinyl)furan typically begins with the vinylation of furan. This can be achieved through a palladium-catalyzed Heck reaction, where furan is reacted with vinyl halides in the presence of a palladium catalyst and a base.
-
Sulfoxidation: : The next step involves the introduction of the sulfinyl group. This can be done by oxidizing a vinyl sulfide precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to yield the sulfoxide.
Industrial Production Methods
Industrial production of ®-2-(Vinylsulfinyl)furan may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective and environmentally friendly reagents.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : ®-2-(Vinylsulfinyl)furan can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The vinyl group in ®-2-(Vinylsulfinyl)furan can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for vinylation reactions.
Major Products
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Substituted Furans: Formed through various substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-2-(Vinylsulfinyl)furan serves as a versatile intermediate for the synthesis of more complex molecules. Its unique reactivity allows for the construction of diverse chemical architectures.
Biology and Medicine
In medicinal chemistry, ®-2-(Vinylsulfinyl)furan derivatives have been explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the materials science industry, ®-2-(Vinylsulfinyl)furan can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism by which ®-2-(Vinylsulfinyl)furan exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinylsulfinyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Vinylsulfonyl)furan: Similar structure but with a sulfonyl group instead of a sulfinyl group.
®-2-(Vinylthio)furan: Contains a vinylthio group instead of a vinylsulfinyl group.
®-2-(Vinylsulfinyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
®-2-(Vinylsulfinyl)furan is unique due to the presence of the vinylsulfinyl group, which imparts distinct chemical properties compared to its analogs. This group can undergo specific reactions that are not possible with sulfonyl or vinylthio groups, making it a valuable compound in synthetic chemistry and other applications.
Eigenschaften
Molekularformel |
C6H6O2S |
---|---|
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
2-ethenylsulfinylfuran |
InChI |
InChI=1S/C6H6O2S/c1-2-9(7)6-4-3-5-8-6/h2-5H,1H2 |
InChI-Schlüssel |
FYZPMJCNVOPAIG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.